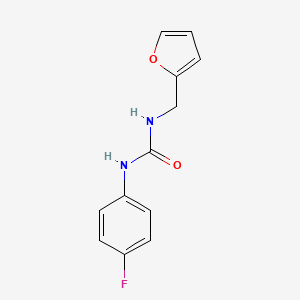
N-(4-fluorophenyl)-N'-(2-furylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(2-furylmethyl)urea, also known as FPU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPU-1 is a urea derivative that has been shown to exhibit anti-inflammatory and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N'-(2-furylmethyl)urea involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the inhibition of the production of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anticancer effects in vitro and in vivo. In animal models of inflammation and cancer, this compound has been shown to reduce inflammation and tumor growth, respectively. This compound has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-fluorophenyl)-N'-(2-furylmethyl)urea is its potential as a therapeutic agent for the treatment of inflammation and cancer. This compound has been shown to be effective in animal models of these diseases, and further studies are needed to determine its efficacy in humans. One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-N'-(2-furylmethyl)urea. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine the optimal dosage and administration route for this compound in clinical settings. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N'-(2-furylmethyl)urea involves the reaction between 4-fluoroaniline and 2-furfuraldehyde in the presence of urea and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in ethanol at reflux temperature for several hours. The resulting product is purified by recrystallization from ethanol to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-(2-furylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADWXFAIIIXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
![4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)
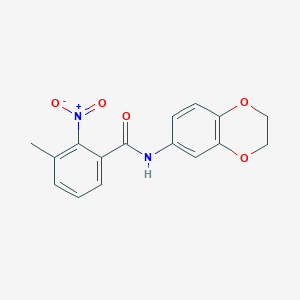
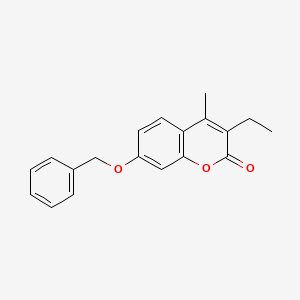
![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
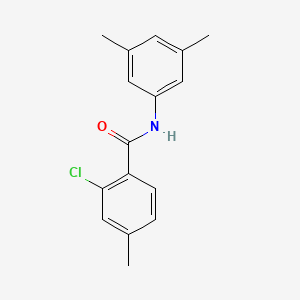
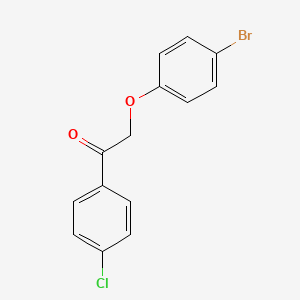
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)